molecular formula C10H11N3O4 B13994266 Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate CAS No. 59495-66-8

Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B13994266
CAS No.: 59495-66-8
M. Wt: 237.21 g/mol
InChI Key: IXOXTVIIHONZOS-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound with a complex structure that includes a pyrrolo[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the condensation of acetylene dicarboxylate, aniline, and various aromatic aldehydes. This reaction is catalyzed by citric acid and can be performed using a one-pot mortar-pestle grinding method . This green synthesis method is characterized by high yields and short reaction times, making it cost-efficient and environmentally friendly.

Industrial Production Methods

These methods minimize the use of solvents and energy, making the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

CAS No.

59495-66-8

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H11N3O4/c1-3-17-9(15)5-4-11-7-6(5)12-10(16)13(2)8(7)14/h4,11H,3H2,1-2H3,(H,12,16)

InChI Key

IXOXTVIIHONZOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1NC(=O)N(C2=O)C

Origin of Product

United States

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